Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate
Description
Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate is a complex organic compound that features a tert-butyl group, an acetylamino group, and a formylpyridinyl group
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
tert-butyl N-[(6-acetamido-4-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-9(19)16-12-6-10(8-18)5-11(17-12)7-15-13(20)21-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,20)(H,16,17,19) |
InChI Key |
DCUAGOUCSRLPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same steps as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its acetylamino group can mimic natural substrates, allowing researchers to investigate biochemical pathways and enzyme mechanisms.
Medicine
Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective properties.
N-Boc-N-methylethylenediamine: Another compound with a tert-butyl group used in organic synthesis.
Tert-butyl (4-aminocyclohexyl)carbamate: A compound with similar reactivity and applications.
Uniqueness
Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for use in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
